molecular formula C6H7IN2O2S B13877707 3-amino-4-iodoBenzenesulfonamide

3-amino-4-iodoBenzenesulfonamide

Katalognummer: B13877707
Molekulargewicht: 298.10 g/mol
InChI-Schlüssel: JGXHDFRAKBBGKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-4-iodoBenzenesulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . The compound features an amino group at the third position, an iodine atom at the fourth position, and a sulfonamide group attached to a benzene ring. This unique structure makes it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The most common method for synthesizing sulfonamides involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of a base . For 3-amino-4-iodoBenzenesulfonamide, the synthesis typically starts with the iodination of 3-aminoBenzenesulfonamide. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process.

Industrial Production Methods

Industrial production of sulfonamides, including this compound, generally follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to ensure safety and efficiency . The continuous-flow synthesis approach offers advantages such as reduced reaction time and improved temperature control, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-4-iodoBenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amino group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the amino group to form different compounds.

Wirkmechanismus

The mechanism of action of 3-amino-4-iodoBenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis . By inhibiting this enzyme, the compound disrupts bacterial DNA synthesis, leading to the inhibition of bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-amino-4-iodoBenzenesulfonamide is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to other sulfonamides. This makes it a valuable compound for developing new drugs and studying various biochemical pathways.

Eigenschaften

Molekularformel

C6H7IN2O2S

Molekulargewicht

298.10 g/mol

IUPAC-Name

3-amino-4-iodobenzenesulfonamide

InChI

InChI=1S/C6H7IN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11)

InChI-Schlüssel

JGXHDFRAKBBGKJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.